molecular formula C28H14 B092625 Benzo(A)coronene CAS No. 190-70-5

Benzo(A)coronene

Cat. No.: B092625
CAS No.: 190-70-5
M. Wt: 350.4 g/mol
InChI Key: NQSLOOOUQZYGEB-UHFFFAOYSA-N
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Description

Benzo(A)coronene is a polycyclic aromatic hydrocarbon consisting of seven peri-fused benzene rings. Its chemical formula is C28H14, and it is known for its yellow appearance and fluorescence under ultraviolet light.

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzo(A)coronene can be synthesized through various methods, including the Diels-Alder reaction followed by oxidative cyclization. One efficient method involves the ruthenium-catalyzed coupling reactions of anthraquinone derivatives with arylboronates via C-H and C-O bond cleavage . This method allows for the selective introduction of substituents at specific positions on the this compound framework.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar catalytic processes. The use of transition-metal-catalyzed cross-coupling reactions is common, allowing for the efficient formation of the polycyclic aromatic hydrocarbon structure .

Chemical Reactions Analysis

Types of Reactions: Benzo(A)coronene undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by strong oxidizing agents, leading to the formation of quinones and other oxygenated derivatives.

    Reduction: Reduction reactions typically involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of partially hydrogenated products.

    Substitution: Electrophilic substitution reactions can occur at specific positions on the aromatic rings, often using reagents like halogens or nitro compounds.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens (chlorine, bromine), nitro compounds.

Major Products Formed:

    Oxidation: Quinones, hydroxylated derivatives.

    Reduction: Partially hydrogenated this compound.

    Substitution: Halogenated or nitro-substituted this compound.

Scientific Research Applications

Benzo(A)coronene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of benzo(A)coronene involves its interaction with molecular targets through π-π stacking and other non-covalent interactions. These interactions can affect the electronic properties of the compound and influence its behavior in various chemical and biological systems. The pathways involved often include the formation of charge-transfer complexes and the modulation of electronic states .

Comparison with Similar Compounds

    Coronene: A polycyclic aromatic hydrocarbon with six peri-fused benzene rings. It is structurally similar to benzo(A)coronene but lacks the additional benzene ring.

    Benzo(e)pyrene: Another polycyclic aromatic hydrocarbon with a similar structure but different ring fusion pattern.

    Perylene: A polycyclic aromatic hydrocarbon with five peri-fused benzene rings.

Uniqueness of this compound: this compound is unique due to its larger number of fused benzene rings, which imparts distinct electronic and optical properties. Its ability to form stable charge-transfer complexes and its fluorescence under ultraviolet light make it particularly valuable for research in optoelectronics and materials science .

Properties

IUPAC Name

octacyclo[18.6.2.02,7.08,25.011,24.014,23.017,22.021,26]octacosa-1(26),2,4,6,8(25),9,11(24),12,14(23),15,17(22),18,20,27-tetradecaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H14/c1-2-4-20-19(3-1)21-13-11-17-9-7-15-5-6-16-8-10-18-12-14-22(20)28-26(18)24(16)23(15)25(17)27(21)28/h1-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQSLOOOUQZYGEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C3=C4C5=C(C=CC6=C5C7=C(C=C6)C=CC8=C7C4=C(C2=C1)C=C8)C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60172454
Record name Benzo(a)coronene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60172454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

190-70-5
Record name Benzo(a)coronene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000190705
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzo(a)coronene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60172454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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